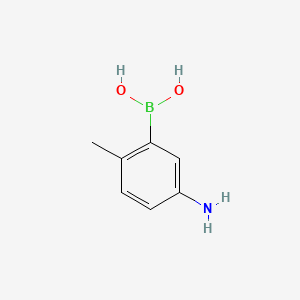

(5-Amino-2-methylphenyl)boronic acid

説明

Contextualization of Arylboronic Acids in Modern Organic Synthesis

Arylboronic acids are a class of organic compounds containing a boron atom bonded to an aromatic ring and two hydroxyl groups. These compounds have become indispensable in modern organic synthesis, largely due to their role as key reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. nih.govrsc.org

The versatility of arylboronic acids stems from several desirable characteristics. They are generally stable, often crystalline solids that are easy to handle and store. nih.govresearchgate.net Furthermore, they exhibit low toxicity and their reactions often proceed under mild conditions, with water sometimes being used as a solvent, aligning with the principles of green chemistry. nih.govresearchgate.net Beyond the Suzuki-Miyaura reaction, arylboronic acids are utilized in a myriad of other transformations, including C-N, C-O, and C-S bond formations, as well as in catalysis and the synthesis of complex natural products. researchgate.netresearchgate.net The properties of arylboronic acids can be finely tuned by altering the substituents on the aromatic ring, which influences their reactivity and solubility. researchgate.net

Significance of Substituted Aminophenylboronic Acids in Chemical Transformations and Functional Materials

The introduction of substituents onto the phenylboronic acid scaffold dramatically expands their utility. Aminophenylboronic acids, a subset of substituted arylboronic acids, are of particular interest due to the presence of the amino group, which can act as a coordination site, a basic center, or a point for further functionalization. This dual functionality makes them valuable building blocks in medicinal chemistry and materials science. acs.orgmdpi.com

For instance, the amino group can be modified to attach these molecules to larger structures, such as polymers or peptides. rsc.orgnih.gov This has been exploited in the development of sensors for saccharides, where the boronic acid moiety reversibly binds to the diol groups of sugars. sigmaaldrich.comrsc.org The electronic nature of the amino group also influences the acidity of the boronic acid, which can be crucial for its reactivity in catalytic cycles. nih.gov In the realm of functional materials, aminophenylboronic acids have been used to create stimuli-responsive polymers and hydrogels that can react to changes in pH or the presence of specific analytes. nih.gov Their ability to interact with biological molecules has also led to their investigation in drug delivery systems and for applications like boron neutron capture therapy. acs.orgnih.gov

Overview of Research Trajectories for (5-Amino-2-methylphenyl)boronic Acid

While extensive research has been conducted on various isomers of aminophenylboronic acids, such as 3-aminophenylboronic acid and 4-aminophenylboronic acid, specific studies on this compound are less prevalent in publicly available literature. sigmaaldrich.comnih.gov However, based on the established reactivity of related compounds, the research trajectories for this specific molecule can be inferred.

The unique substitution pattern of this compound, with the amino group at the 5-position and the methyl group at the 2-position, is expected to influence its steric and electronic properties. The methyl group, being electron-donating, may impact the reactivity of the boronic acid in cross-coupling reactions. The positions of the functional groups could also be strategically important in the synthesis of targeted molecules where specific regiochemistry is required.

Likely areas of research for this compound include its use as a specialized building block in the synthesis of pharmaceuticals and agrochemicals. The amino group provides a handle for further derivatization, allowing for the construction of complex molecular architectures. rsc.org For example, it could be incorporated into peptide structures to create novel therapeutic agents or used in the synthesis of heterocyclic compounds with potential biological activity. nih.govnih.gov Furthermore, its potential application in the development of novel functional materials, such as polymers with tailored electronic or recognition properties, remains a promising avenue for future exploration. rsc.orgnih.gov

Below is a data table with representative properties for aminophenylboronic acids. It is important to note that specific experimental data for this compound is not widely available, and the presented data is based on closely related isomers.

| Property | Representative Value | Source |

| Molecular Formula | C₆H₈BNO₂ | sigmaaldrich.com |

| Molecular Weight | 136.94 g/mol | sigmaaldrich.com |

| Appearance | Powder or crystals | sigmaaldrich.com |

| Melting Point | ~225 °C (for 3-aminophenylboronic acid) | sigmaaldrich.com |

| Solubility | Varies with pH and solvent | scholaris.ca |

Structure

2D Structure

特性

IUPAC Name |

(5-amino-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHYXGDCVKUSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 5 Amino 2 Methylphenyl Boronic Acid

Development of Direct Synthetic Routes to (5-Amino-2-methylphenyl)boronic Acid

The direct synthesis of aryl boronic acids often involves the borylation of an aryl-metal intermediate. A common and established method involves the reaction of an organometallic reagent, such as an aryl Grignard or organolithium compound, with a trialkyl borate (B1201080) ester at low temperatures. nih.govnih.gov In the context of this compound, this would typically involve a precursor like 4-bromo-3-methylaniline. The amino group in this precursor usually requires protection (e.g., as a silyl (B83357) ether or other suitable group) to prevent interference with the highly reactive organometallic intermediate. Following the formation of the Grignard or organolithium reagent, it is treated with a borate ester, like trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid.

An alternative strategy involves the direct amination of a pre-existing boronic acid. For instance, a transition-metal-free approach has been reported for the construction of primary aromatic amines from aryl boronic acids using N-Boc-O-tosylhydroxylamine as an amine surrogate. researchgate.net This method could potentially be applied to a suitably substituted phenylboronic acid to introduce the amino group at a late stage of the synthesis.

A prevalent route in multi-step syntheses involves the reduction of a nitro group precursor. For example, the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine is achieved by the catalytic hydrogenation of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine using palladium on carbon. This indicates that (2-methyl-5-nitrophenyl)boronic acid is a key intermediate, which can be reduced in a final step to afford the target this compound.

Table 1: Overview of Potential Direct Synthetic Routes

| Route | Key Precursor | Key Transformation | General Remarks |

| Organometallic Borylation | Protected 4-bromo-3-methylaniline | Lithium-halogen exchange or Grignard formation, followed by reaction with a borate ester. nih.gov | Requires protection of the amine. A classic and versatile method. |

| Nitro Group Reduction | (2-Methyl-5-nitrophenyl)boronic acid | Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction. | A common and reliable method in multi-step synthesis. |

| Direct Amination | (2-Methylphenyl)boronic acid derivative | Reaction with an aminating agent like TsONHBoc. researchgate.net | Offers a metal-free alternative for introducing the amine functionality. |

Synthetic Strategies for Key Intermediates Preceding Boronic Acid Formation

The synthesis of this compound is highly dependent on the availability of key intermediates. The most crucial intermediate is arguably a halogenated derivative of either 3-methylaniline or 2-methyl-5-nitroaniline, which serves as a handle for introducing the boronic acid functionality.

One common pathway begins with 2-methyl-5-nitroaniline. This starting material can be subjected to a Sandmeyer reaction, converting the amino group into a halide (e.g., bromide), to produce 2-bromo-5-nitrotoluene. This aryl bromide is an excellent substrate for subsequent borylation reactions, such as the Miyaura borylation using a palladium catalyst and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), to form the corresponding pinacol (B44631) boronate ester.

Alternatively, direct borylation of an aryl halide can be achieved via lithium-halogen exchange at low temperatures, followed by quenching with a borate ester. nih.gov For example, 5-bromo-2-chloropyrimidine (B32469) can be converted to its corresponding boronic acid by reaction with n-butyllithium and then a borate source. chemicalbook.com A similar strategy could be employed starting from a dihalogenated toluene (B28343) derivative, allowing for selective functionalization.

Derivatization Approaches for this compound

The trifunctional nature of this compound—possessing a boronic acid, an amino group, and a methyl group—offers multiple sites for derivatization, enabling its incorporation into a wide array of complex molecular architectures.

Boronic acids are frequently converted into boronic esters to enhance their stability and improve their handling characteristics. frontierspecialtychemicals.com The most common of these are the pinacol esters, formed by a condensation reaction between the boronic acid and pinacol, often with azeotropic removal of water. The resulting pinacol ester, such as 2-Amino-5-methylphenylboronic acid, pinacol ester, is a solid that is more stable to storage than the free boronic acid. frontierspecialtychemicals.comsigmaaldrich.com

While more stable, these esters are still susceptible to hydrolysis and require careful handling. frontierspecialtychemicals.com Their primary utility is as coupling partners in transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds. nih.govfrontierspecialtychemicals.com The pinacol protecting group can be removed to regenerate the free boronic acid if necessary. This deprotection is typically achieved through transesterification, for example, with isobutylboronic acid, or by hydrolysis under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.govnih.govnih.gov

The nucleophilic amino group is a prime site for functionalization. Its reactivity can be modulated or directed through various chemical transformations.

Protection: To perform reactions at other sites without interference from the amino group, it can be protected. A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be installed under standard conditions and later removed with acid, such as TFA. researchgate.netgoogle.com

Acylation and Amide Formation: The amine readily reacts with acyl chlorides or activated carboxylic acids to form stable amide bonds. This is a fundamental transformation used to link the boronic acid fragment to other molecular scaffolds, such as peptides. nih.govnih.gov

N-Arylation: The amino group can be arylated to form diarylamines. Copper-mediated Chan-Lam coupling with other boronic acids provides a method for this transformation. researchgate.net

Urea (B33335) Formation: Reaction with isocyanates or other reagents can lead to the formation of urea derivatives, which can introduce new hydrogen bonding capabilities into the final molecule. nih.gov

The methyl group on the aromatic ring is the least reactive of the three functional moieties. Its transformation generally requires more forcing conditions.

Halogenation: Free-radical bromination using a reagent like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator can convert the methyl group into a bromomethyl (benzylic bromide) group. This reactive intermediate is a versatile electrophile that can be substituted by a wide range of nucleophiles to introduce diverse functionalities.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. This typically requires strong oxidizing agents. For example, 5-formyl-2-methylphenylboronic acid pinacol ester is a known compound where the corresponding position has been oxidized to an aldehyde. frontierspecialtychemicals.com Such an oxidation would likely require prior protection of the amino and boronic acid groups to prevent undesired side reactions.

Optimization of Reaction Parameters and Yield Enhancement in Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. Key parameters that are frequently adjusted include the choice of solvent, catalyst, temperature, and stoichiometry. nih.gov

In syntheses involving Grignard reagents or other organometallics, strict control of temperature is essential to prevent side reactions. nih.gov For transition metal-catalyzed reactions like Suzuki or Miyaura borylations, the choice of the metal catalyst (e.g., palladium or iridium), the ligand, and the base can have a profound impact on reaction efficiency and yield. google.com

Table 2: Factors for Optimization in Boronic Acid Synthesis

| Parameter | Influence on Reaction | Example | Citation |

| Solvent | Affects solubility, reactivity, and reaction pathway. | Dichloroethane (DCE) found to be the best choice for a specific amination reaction. | researchgate.net |

| Catalyst/Ligand | Crucial for cross-coupling and borylation reactions; determines activity and selectivity. | Iridium catalysts are used for C-H borylation, while Palladium catalysts are common for Suzuki coupling. | nih.govgoogle.com |

| Temperature | Controls reaction rate and selectivity; critical for unstable intermediates. | Low temperatures (-78 °C) are used for lithium-halogen exchange to prevent side reactions. | chemicalbook.com |

| Additives (Acid/Base) | Can act as a catalyst, promoter, or scavenger to improve conversion. | Trifluoroacetic acid (TFA) improved reaction conversion by facilitating deprotection. | researchgate.net |

| Stoichiometry | The molar ratio of reactants can influence yield and prevent side-product formation. | Orthogonal experiments can be used to determine optimal reactant molar ratios. | nih.gov |

Reactivity and Advanced Organic Transformations Involving 5 Amino 2 Methylphenyl Boronic Acid

Cross-Coupling Reactions Employing (5-Amino-2-methylphenyl)boronic Acid

The presence of the boronic acid functional group makes this compound a key participant in various cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds.

Investigations into Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. This compound is frequently utilized as the organoboron partner in these reactions to introduce the 5-amino-2-methylphenyl moiety into a variety of molecular scaffolds. This reaction is particularly prevalent in the synthesis of complex heterocyclic structures for pharmaceutical applications.

Research findings from several patents highlight the utility of this boronic acid in Suzuki-Miyaura reactions for the preparation of inhibitors for biological targets like fibroblast growth factor receptors (FGFR) and KRAS G12C. google.com In these syntheses, this compound is coupled with various heterocyclic halides.

The reaction conditions for these transformations are quite typical for Suzuki-Miyaura couplings and are summarized in the interactive data table below.

| Coupling Partner | Palladium Catalyst | Base | Solvent System | Temperature | Reference |

|---|---|---|---|---|---|

| Bicyclic heteroaryl chloride | [1,1'-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) | Sodium Carbonate | tert-Butyl Alcohol / Water | 90 °C | google.com |

| Quinazolinedione halide | Not specified | Not specified | Not specified | Not specified | |

| Heterocyclic halide | Tetrakis(triphenylphosphine)palladium(0) | Sodium Carbonate | 1,4-Dioxane / Water | 90 °C |

These examples demonstrate the robustness of this compound in palladium-catalyzed cross-coupling, tolerating a range of functional groups on the coupling partner and affording the desired biaryl products.

Exploration of Other Transition Metal-Mediated Coupling Reactions

While the Suzuki-Miyaura reaction is the most prominently documented cross-coupling reaction for this compound, the potential for its participation in other transition metal-mediated couplings exists. However, specific examples of this compound in reactions such as Chan-Lam, Heck, or Sonogashira couplings are not widely reported in the reviewed scientific literature. The inherent reactivity of the amino and boronic acid groups suggests that with appropriate catalytic systems, such transformations could be feasible.

Transformations at the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, a common feature of benzene (B151609) derivatives. The directing effects of the amino and methyl groups (ortho-, para-directing) and the boronic acid group (meta-directing) would influence the regioselectivity of such transformations. However, specific literature detailing reactions like halogenation, nitration, or Friedel-Crafts reactions directly on this compound is scarce.

Reactions Leveraging the Amino Functionality for Covalent Bond Formation

The amino group of this compound provides a nucleophilic center for the formation of various covalent bonds, most notably amide and urea (B33335) linkages. This reactivity is exploited in the synthesis of complex molecules where this boronic acid serves as a versatile building block.

For instance, this compound is a reactant in the preparation of diarylamides and diarylureas. This typically involves the reaction of the amino group with an activated carboxylic acid derivative (for amide formation) or an isocyanate (for urea formation). An example from the patent literature describes the reaction of an amide with an isocyanate-forming reagent followed by reaction with an amine, a process that could potentially involve this compound as the amine component to form a urea intermediate.

The following table illustrates the types of bonds formed through the amino group.

| Reactant | Bond Formed | Resulting Functional Group | Reference |

|---|---|---|---|

| Carboxylic Acid Derivative | C-N | Amide | |

| Isocyanate | C-N | Urea |

Catalytic Role of this compound in Organic Reactions

Aminoboronic acids, in general, have been investigated as bifunctional catalysts. The Lewis acidic boronic acid and the basic amino group can act in concert to catalyze reactions such as aldol (B89426) additions and direct amide formations. However, the specific application of this compound as a catalyst is not extensively documented in the scientific literature. While the structural features for potential catalytic activity are present, further research is needed to explore and establish its role as a catalyst in various organic transformations.

Multi-component Reaction Strategies Incorporating this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The bifunctional nature of this compound makes it a theoretical candidate for MCRs like the Petasis or Mannich reactions, where the amino group can react with an aldehyde and the boronic acid can participate in subsequent steps. Despite this potential, a review of the current literature does not reveal specific examples of this compound being utilized in well-known MCRs such as the Ugi, Passerini, or Biginelli reactions.

Stereoselective Syntheses Utilizing this compound Scaffolds

The exploration of this compound in the realm of stereoselective synthesis reveals its primary role as a versatile building block in the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. While the inherent structure of this compound is achiral, its incorporation into larger molecules is frequently a key step in the synthesis of compounds that possess stereogenic centers. The available literature, predominantly in the form of patent applications, highlights its use in Suzuki-Miyaura couplings for the synthesis of biologically active heterocyclic compounds.

Detailed investigations focusing specifically on the stereoselective applications of the this compound scaffold itself—for instance, as a chiral auxiliary or as a direct precursor in asymmetric catalysis—are not extensively documented in publicly accessible scientific literature. The primary utility of this compound is as a nucleophilic partner in cross-coupling reactions, where the stereochemistry of the final product is typically dictated by other chiral elements within the reacting partners or by chiral ligands complexed to the metal catalyst.

In the context of drug discovery and development, this compound has been employed as a crucial reagent in the synthesis of inhibitors for various enzymes, such as fibroblast growth factor receptor (FGFR) and KRAS G12C. google.comgoogle.comgoogle.com For example, in the synthesis of bicyclic heterocycles as FGFR inhibitors, this compound is coupled with a suitable heterocyclic partner. google.comgoogle.com While these final products may be chiral and their stereoisomers may exhibit different biological activities, the patents describing these syntheses often refer to standard methods for achieving stereoselectivity, such as the use of chiral chromatography to separate enantiomers or diastereomers, or by employing a "chiral pool" approach starting from optically active precursors. google.com

A typical reaction scheme involves the coupling of this compound with a halogenated or otherwise activated heterocyclic core. The reaction is generally carried out in the presence of a palladium catalyst and a base.

While specific data on the enantiomeric or diastereomeric excess achieved in reactions directly involving this compound as the key stereochemistry-determining element is not available in the reviewed literature, the general context of its application is presented in the following table. This table summarizes its use as a reactant in the synthesis of complex, potentially chiral molecules as described in patent literature.

Table 1: Application of this compound in the Synthesis of Bioactive Compounds

| Final Product Class | Coupling Partner Example | Catalyst System Example | Purpose of Final Compound | Stereoselectivity Approach Noted |

| Bicyclic Heterocycles | Halogenated Naphthyridine Derivative | [1,1'-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) | FGFR Inhibitors | General mention of resolution of racemic mixtures or stereoselective synthesis. google.comgoogle.com |

| Pyrimidine-2,4-diamine Derivatives | 6-chloro-4-N-methylpyrimidine-2,4-diamine | Tetrakis(triphenylphosphine)palladium(0) | MTH1 Inhibitors for Cancer Treatment | Mention of using chiral reagents or catalysts as a general possibility. google.com |

| Benzothiazole Derivatives | 6-bromo-5-chloro-7-fluoro-3-(4-(2-propenoyl)-1-piperazinyl)-2,1-benzothiazole | Not specified in detail | KRAS G12C Inhibitors | Not specified in the provided excerpt. google.comgoogleapis.com |

It is important to note that the stereochemical outcomes of these reactions are not reported in a way that would allow for a detailed analysis of the stereocontrolling influence of the this compound moiety itself. The focus of the cited literature is on the final products and their therapeutic applications rather than on the development of new stereoselective methodologies centered around this specific boronic acid.

Future research could potentially explore the derivatization of the amino group of this compound with chiral auxiliaries to induce diastereoselectivity in subsequent reactions. Furthermore, the development of synthetic routes where this boronic acid is a key component of a chiral ligand for asymmetric catalysis could be another avenue for investigation. However, based on currently available information, the use of this compound is confined to its role as an achiral building block in the synthesis of complex, high-value molecules.

Applications in Medicinal Chemistry and Pharmaceutical Research

Strategic Role as a Core Building Block in Drug Discovery and Development

(5-Amino-2-methylphenyl)boronic acid serves as a strategic building block in drug discovery due to its bifunctional nature. The presence of both an amino group and a boronic acid group on a phenyl ring allows for a variety of chemical modifications and reactions. This makes it a valuable starting material for creating diverse molecular architectures. nih.govnih.gov

The boronic acid moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming new carbon-carbon bonds, which is a cornerstone of modern drug synthesis. nih.gov The amino group provides a handle for introducing other molecular fragments or for modulating the compound's physicochemical properties, such as solubility and basicity. This dual functionality allows for the systematic construction of complex molecules with desired biological activities. The use of such building blocks is a dominant strategy in the discovery of new drugs. nih.gov

Integration into Targeted Therapeutic Agent Synthesis

The specific structure of this compound has been instrumental in the development of several classes of targeted therapeutic agents. Its derivatives have shown promise in inhibiting key proteins involved in cancer progression.

The KRAS protein, particularly with the G12C mutation, has long been considered an "undruggable" target in cancer therapy. nih.gov However, recent breakthroughs have led to the development of covalent inhibitors that specifically target this mutant protein. This compound and its derivatives are key components in the synthesis of some of these inhibitors. nih.gov

For instance, the synthesis of Sotorasib (AMG 510), the first FDA-approved KRAS G12C inhibitor, involves intermediates that could be derived from related aminophenylboronic acid structures. nih.gov The general synthetic strategies for these inhibitors often rely on coupling a boronic acid-containing fragment with another heterocyclic core. While the direct use of this compound in the final approved synthesis of Sotorasib is not explicitly detailed in the provided results, the methodologies for creating biaryl compounds central to KRAS inhibitors often employ boronic acids in palladium-catalyzed cross-coupling reactions. nih.govnih.gov These inhibitors work by irreversibly binding to the cysteine residue of the G12C mutant, locking the KRAS protein in an inactive state. nih.gov

| KRAS G12C Inhibitor | Mechanism of Action | Significance |

| Sotorasib (AMG 510) | Covalently binds to the cysteine in KRAS G12C, locking it in an inactive GDP-bound state. nih.gov | First FDA-approved targeted therapy for KRAS G12C-mutated non-small cell lung cancer (NSCLC). nih.gov |

| Adagrasib (MRTX849) | Irreversibly binds to and inhibits KRAS G12C, preventing downstream signaling. nih.gov | Shows promise in clinical trials for KRAS G12C-mutated solid tumors. nih.gov |

Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is a driving factor in various cancers. nih.gov Consequently, FGFR inhibitors are an important class of anticancer drugs. This compound is a key precursor in the synthesis of certain potent and selective FGFR inhibitors.

One notable example is its use in the creation of CH5183284/Debio 1347, a pan-FGFR inhibitor that is effective against FGFR1, FGFR2, and FGFR3. researchgate.net The synthesis of this compound and its analogues involves the use of this compound to construct the core structure of the final inhibitor. These inhibitors have demonstrated anti-proliferative activity in various cancer cell lines by inducing apoptosis. researchgate.net

Another significant FGFR inhibitor is AZD4547, which selectively targets FGFR1-3. mdpi.com While the direct synthesis of AZD4547 from this compound is not specified, the development of such complex molecules often relies on building blocks with similar functionalities to achieve the desired chemical architecture and biological activity. nih.govnih.gov AZD4547 has shown antitumor effects in ovarian and breast cancer models by inhibiting FGFR signaling, thereby suppressing cell proliferation and migration. mdpi.comnih.gov

| FGFR Inhibitor | Target(s) | Reported Activity |

| CH5183284/Debio 1347 | FGFR1, FGFR2, FGFR3 | Potent pan-FGFR inhibitor with IC50 values in the nanomolar range. researchgate.net |

| AZD4547 | FGFR1, FGFR2, FGFR3 | Exerts antitumor effects in ovarian and breast cancer models. mdpi.comnih.gov |

| Erdafitinib | Pan-FGFR | First FDA-approved FGFR inhibitor for advanced bladder cancer. researchgate.net |

In the development of potent MTH1 inhibitors, researchers synthesized various complex heterocyclic compounds. The discovery of a highly potent tetrahydronaphthyridine-based MTH1 inhibitor involved synthetic routes where aminophenylboronic acids could serve as versatile starting materials for creating substituted aryl systems, a common feature in many kinase inhibitors. nih.gov The strategies for creating these molecules often involve building complex scaffolds piece by piece, where a fragment like this compound could be used to introduce a specific substituted phenyl ring required for binding to the target enzyme. nih.gov

Application in Combinatorial Chemistry and Library Synthesis for Bioactive Screening

Combinatorial chemistry is a powerful technique used to rapidly generate a large number of diverse compounds, known as a chemical library, which can then be screened for biological activity. escholarship.orgscribd.com The goal is to accelerate the drug discovery process by exploring a vast chemical space in an efficient manner. koreascience.kr

This compound is an excellent building block for combinatorial library synthesis due to its two reactive sites. nih.gov The amino group and the boronic acid group can be independently reacted with different sets of reagents to create a large array of related compounds. For example, the amino group can be acylated or alkylated, while the boronic acid can participate in cross-coupling reactions. nih.gov This allows for the systematic variation of the molecule's structure, leading to a library of compounds with a wide range of properties for screening against biological targets. The use of such building blocks in solution-phase or solid-phase synthesis is a common strategy for generating these libraries. scribd.comcapes.gov.br

Bioconjugation Methodologies Employing this compound

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a peptide or protein. Boronic acids are particularly useful in bioconjugation due to their ability to form reversible covalent bonds with diols, which are present in sugars and certain amino acid side chains. nih.govresearchgate.net

The this compound scaffold can be used in bioconjugation in several ways. The boronic acid moiety can bind to saccharides on the surface of cells or proteins, a principle used in the development of "boronolectins" for molecular recognition. nih.govnih.gov The amino group, on the other hand, can be used as an attachment point to link the boronic acid-containing molecule to other molecules of interest, such as fluorescent dyes or peptides. nih.gov This dual functionality allows for the creation of sophisticated molecular probes and targeted delivery systems. For example, a peptide could be attached to the amino group to guide the molecule to a specific biological target, where the boronic acid can then interact with nearby biomolecules. nih.govresearchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

The therapeutic potential of a lead compound is rarely optimal. It is through the meticulous process of chemical modification and subsequent biological and physicochemical evaluation that a candidate molecule is refined. SAR studies investigate how alterations to a molecule's structure affect its biological activity, while SPR studies examine the impact of these changes on its physicochemical properties, such as solubility, stability, and membrane permeability. For derivatives of this compound, these studies are paramount in transforming a basic chemical entity into a potent and selective drug candidate.

Detailed research into the derivatives of this compound has provided valuable insights into how specific structural modifications influence their interaction with biological targets. These investigations are crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

For instance, in the pursuit of inhibitors for enzymes such as indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy, the this compound scaffold has been utilized as a foundational element. The strategic placement of the amino and methyl groups on the phenyl ring provides a vector for chemists to explore different substitutions and their impact on inhibitory activity.

The following data table illustrates a hypothetical SAR study on a series of derivatives, showcasing how modifications to the amino and methyl groups, as well as the introduction of various substituents on the phenyl ring, can affect inhibitory potency against a target enzyme.

| Compound ID | R1 (at Amino Group) | R2 (at Methyl Group) | R3 (Other Ring Substituent) | IC₅₀ (nM) |

| Parent | H | H | H | 1500 |

| Derivative A | Acetyl | H | H | 850 |

| Derivative B | H | Trifluoromethyl | H | 920 |

| Derivative C | Methyl | H | 4-Fluoro | 600 |

| Derivative D | Acetyl | H | 4-Fluoro | 350 |

| Derivative E | H | H | 3-Chloro | 1200 |

From this illustrative data, several SAR trends can be deduced. Acylation of the amino group (Derivative A) appears to enhance potency compared to the parent compound. Similarly, the introduction of a fluorine atom at the 4-position of the phenyl ring (Derivative C) leads to a significant improvement in inhibitory activity. The combination of these two modifications (Derivative D) results in a synergistic effect, yielding the most potent compound in this series. Conversely, the introduction of a chloro group at the 3-position (Derivative E) is detrimental to activity. Modification of the methyl group to a trifluoromethyl group (Derivative B) shows a moderate increase in potency.

In parallel with SAR, SPR studies are essential for ensuring that a potent compound also possesses the necessary physicochemical properties to be a viable drug. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

The table below presents hypothetical SPR data for the same series of derivatives, highlighting the interplay between structural changes and key physicochemical parameters.

| Compound ID | LogP | Aqueous Solubility (µg/mL) | Plasma Stability (% remaining after 1 hr) |

| Parent | 1.2 | 250 | 85 |

| Derivative A | 1.5 | 180 | 90 |

| Derivative B | 1.8 | 150 | 82 |

| Derivative C | 1.4 | 220 | 88 |

| Derivative D | 1.7 | 130 | 92 |

| Derivative E | 1.6 | 190 | 84 |

Analysis of this SPR data reveals that while acylation of the amino group (Derivative A) and the introduction of a 4-fluoro substituent (Derivative C) improve potency, they also lead to a slight increase in lipophilicity (LogP) and a corresponding decrease in aqueous solubility. The most potent compound, Derivative D, exhibits the highest lipophilicity and lowest solubility in this series, a common challenge in drug development that may require formulation strategies to overcome. Encouragingly, the modifications in Derivatives A and D also appear to enhance plasma stability, a desirable property for increasing a drug's half-life in the body.

These detailed research findings, derived from iterative cycles of synthesis and testing, are the cornerstone of modern medicinal chemistry. By systematically exploring the chemical space around the this compound scaffold, researchers can build a comprehensive understanding of the SAR and SPR, ultimately guiding the design of next-generation therapeutics with superior clinical profiles.

Advanced Analytical and Spectroscopic Characterization of 5 Amino 2 Methylphenyl Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of (5-Amino-2-methylphenyl)boronic acid by providing detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methyl group protons, the amine protons, and the boronic acid protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons. The methyl group would appear as a singlet, and the amine (NH₂) protons would also likely present as a singlet, which may be broad. The acidic protons of the boronic acid (-B(OH)₂) would also produce a singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The carbon atom attached to the boron (C-B) often shows a broader signal and its chemical shift can be influenced by the quadrupolar nature of the boron atom. The other aromatic carbons will appear at chemical shifts influenced by the electron-donating effects of the amino and methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | ~2.2 | ~20 |

| Ar-H | 6.5 - 7.5 | - |

| NH₂ | 3.5 - 5.0 (broad) | - |

| B(OH)₂ | 4.0 - 6.0 (broad) | - |

| Ar-C | - | 115 - 150 |

| Ar-C-B | - | ~130 (broad) |

Note: These are estimated values based on analogous structures and prediction software. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (C₇H₁₀BNO₂), the expected exact mass is approximately 151.07 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this molecular formula with high accuracy.

Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 151. The fragmentation of phenylboronic acids can be complex. nih.gov Common fragmentation pathways for related compounds involve the loss of water (H₂O), the boronic acid group (B(OH)₂), or cleavage of the aromatic ring. For this compound, characteristic fragments might include ions corresponding to the loss of a methyl group, an amino group, or combinations thereof. Electrospray ionization (ESI), a softer ionization technique, would likely show a prominent protonated molecule [M+H]⁺ at m/z 152.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Expected m/z | Ionization Mode |

|---|---|---|---|

| [M]⁺ | [C₇H₁₀BNO₂]⁺ | 151 | EI |

| [M+H]⁺ | [C₇H₁₁BNO₂]⁺ | 152 | ESI |

| [M-CH₃]⁺ | [C₆H₇BNO₂]⁺ | 136 | EI |

| [M-NH₂]⁺ | [C₇H₈BO₂]⁺ | 136 | EI |

| [M-B(OH)₂]⁺ | [C₇H₇N]⁺ | 105 | EI |

Note: The fragmentation pattern is predictive and would require experimental verification.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. The O-H stretching vibrations of the boronic acid group are expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching of the primary amine group would typically be observed as two sharp peaks in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methyl C-H stretching will be just below 3000 cm⁻¹. The B-O stretching vibration is a characteristic feature for boronic acids and usually appears as a strong band around 1350 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric B-O stretching vibration would also be Raman active. The non-polar nature of the C-C and C-H bonds in the aromatic ring and methyl group makes them well-suited for Raman analysis.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| B(OH)₂ | O-H stretch | 3200-3600 (broad) | Weak |

| NH₂ | N-H stretch | 3300-3500 (two bands) | Moderate |

| Aromatic C-H | C-H stretch | >3000 | Strong |

| CH₃ | C-H stretch | <3000 | Strong |

| Aromatic C=C | C=C stretch | 1450-1600 | Strong |

| B-O | B-O stretch | ~1350 (strong) | Moderate |

Note: These are generalized frequency ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions.

X-ray Crystallography of this compound and Its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To date, no public crystal structure of this compound has been deposited in the Cambridge Structural Database (CSD).

Co-crystals: Boronic acids are excellent candidates for forming co-crystals due to their strong hydrogen-bonding capabilities. nih.gov The boronic acid group can act as a hydrogen bond donor, while the amino group can act as both a donor and an acceptor. This dual functionality makes this compound an attractive target for co-crystallization with other molecules, such as carboxylic acids or other compounds with hydrogen bond acceptor sites. The formation of co-crystals can significantly alter the physicochemical properties of the parent compound. While there are no specific reports on co-crystals of this compound, the general principles of crystal engineering suggest a high potential for their formation. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenylboronic acid |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of boronic acids. These methods are used to calculate molecular orbitals, electron density distribution, and electrostatic potential, which are key to understanding a molecule's behavior.

For boronic acids, DFT is employed to analyze the electrophilicity of the boron atom, a crucial factor in its ability to form reversible covalent bonds with diols or act as a transition state inhibitor of enzymes. nih.gov The Lewis acidity of the boron center, influenced by substituents on the phenyl ring, can be quantified through these calculations. The amino (-NH2) and methyl (-CH3) groups on (5-Amino-2-methylphenyl)boronic acid, for example, are electron-donating groups that would modulate the electronic properties of the boronic acid moiety.

Researchers use DFT to calculate features based on the quantum theory of atoms in molecules (QTAIM). nih.gov These calculations can determine electron density at bond critical points, which has been suggested as a criterion for predicting the potency of boronic acid inhibitors against enzymes like metallo-β-lactamases. nih.gov Reducing the electron density on the boron atom has also been found to increase its oxidative stability, a significant factor for practical applications. nih.gov

Table 1: Example DFT-Calculated Properties for Phenylboronic Acid Derivatives This table illustrates typical parameters obtained from DFT calculations for boronic acids, which would be applicable in a study of this compound.

| Property | Description | Typical Application |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Predicts chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Electrostatic Potential (ESP) | A map of the charge distribution on the molecule's surface. | Identifies electrophilic (positive potential) and nucleophilic (negative potential) sites. The boron atom is a key electrophilic site. |

| Atomic Charges (e.g., Mulliken, NBO) | The calculated distribution of electron charge among the atoms in the molecule. | Quantifies the electrophilicity of the boron atom and the effect of substituents. |

| Electron Density at Bond Critical Points (QTAIM) | A measure of the electron density at specific points between atoms. | Used to analyze the nature of chemical bonds and has been correlated with inhibitor potency. nih.gov |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are used to study the conformational behavior and interactions of boronic acids over time, both in solution and within complex environments like protein active sites. nih.govnih.gov MD simulations can provide insights into how a molecule like this compound might orient itself when approaching a biological target.

In the context of drug design, MD simulations are crucial for understanding how boronic acid inhibitors bind to their targets. semanticscholar.org For instance, simulations can model the transition of the boron atom from a neutral, trigonal planar (sp2) state to an anionic, tetrahedral (sp3) state upon forming a covalent adduct with a catalytic residue, such as serine in a protease. nih.gov These simulations can reveal the stability of the resulting complex and the network of hydrogen bonds and other non-covalent interactions that stabilize the inhibitor in the binding pocket. researchgate.net

Coarse-grained molecular dynamics (CG-MD) can model larger systems, such as the formation of nanoparticles for drug delivery, where molecules containing amino groups might be used. nih.gov Such simulations can predict how factors like pH affect particle condensation and structure. nih.gov

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving boronic acids. By calculating the potential energy surface of a reaction, researchers can identify intermediates and, crucially, the high-energy transition states that govern the reaction rate.

For boronic acids, this includes modeling their participation in well-known reactions. For example, computational studies have been used to investigate the Petasis reaction, a three-component coupling of an amine, an aldehyde, and an organoboronic acid. researchgate.net DFT calculations can determine the energy barriers for such reactions, explaining why some substrates (like aldimines) are more suitable than others (like ketimines). researchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying enzymatic reactions. nih.gov In a QM/MM simulation, the reacting species (e.g., the boronic acid and the key amino acid residues in the active site) are treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This approach has been used to model the nucleophilic attack of a catalytic hydroxide (B78521) or serine on the boron atom of an inhibitor, calculating the energy barrier for this covalent bond formation. nih.gov For some boronic acid inhibitors, this reaction barrier is found to be very low, suggesting the reaction occurs almost simultaneously upon binding. nih.gov

Table 2: Example of Calculated Energy Barriers for Boronic Acid Reactions This table provides representative data from computational studies on reaction mechanisms, illustrating the type of information that could be generated for this compound.

| Reaction Type | System | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |

| Nucleophilic Attack | Imipenem Hydrolysis by NDM-1 | QM/MM | 14 | nih.gov |

| Nucleophilic Attack | Boronic Acid Inhibition of NDM-1 | QM/MM | ~0 (Occurs upon binding) | nih.gov |

| Aminolysis (Non-catalytic) | N-hydroxysuccinimide acetate (B1210297) + methylamine | DLPNO-CCSD(T) | 26.3 | researchgate.net |

| Aminolysis (Self-catalytic) | N-hydroxysuccinimide acetate + methylamine | DLPNO-CCSD(T) | 16.5 | researchgate.net |

In Silico Docking Studies in Drug Discovery Contexts

Molecular docking is a computational technique widely used in drug discovery to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For boronic acids, docking is a key tool for screening virtual libraries of compounds against biological targets and for understanding their binding modes. nih.gov

This compound contains structural motifs—the phenylboronic acid—that are common in inhibitors of enzymes like serine proteases, β-lactamases, and the SARS-CoV-2 main protease (Mpro). nih.govsemanticscholar.orgmdpi.com In these contexts, the boronic acid acts as a "warhead," forming a covalent bond with a catalytic serine residue in the enzyme's active site. nih.govnih.gov

Covalent docking is a specialized type of docking that models this bond formation. semanticscholar.org The process involves:

Target and Ligand Preparation: Obtaining the 3D structure of the target protein and generating a 3D model of the ligand, such as this compound. mdpi.com

Pose Generation: Placing the ligand in the active site in various orientations and conformations. mdpi.com

Scoring: Evaluating the fitness of each pose using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The score considers interactions like hydrogen bonds, van der Waals forces, and the covalent bond to the catalytic residue. nih.gov

Docking studies can reveal key interactions, such as how the hydroxyl groups of the tetrahedral boronate intermediate occupy specific pockets (like the oxyanion hole in serine proteases) and how the phenyl ring and its substituents fit into hydrophobic pockets of the active site. nih.govresearchgate.net These studies are foundational for the rational design of new, more potent, and selective boronic acid-based drugs. nih.govsemanticscholar.org

Table 3: Example Output from a Molecular Docking Study of Enzyme Inhibitors This table shows typical results from docking studies, which could guide the evaluation of this compound as a potential enzyme inhibitor.

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Holadysenterine | Guanylyl Cyclase C | -9.0 | ASN155, ILE245, ILE247, ASN270 | nih.gov |

| Loperamide (Control) | Guanylyl Cyclase C | -8.05 | - | nih.gov |

| 3-Benzyloxyphenyl boronic acid | Insulin | -7.19 | (Not specified) | chemrxiv.org |

| (5E)-3-(2-aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione | HIV-1 Reverse Transcriptase | (Not specified) | (Interaction with active site reported) | researchgate.net |

Applications in Materials Science

Integration into Polymer Architectures and Functional Materials

While direct polymerization of (5-Amino-2-methylphenyl)boronic acid is not widely reported, the principles of polymer chemistry suggest its potential as a valuable monomer. Polymers containing boronic acid groups are a significant class of "smart" materials that can respond to specific stimuli, such as pH or the presence of saccharides. nih.govnih.gov

For instance, studies on 3-aminophenylboronic acid (3-APBA) have shown its capability to be electrochemically polymerized to create functional films. nih.govrsc.org These poly(aminophenylboronic acid) materials can be integrated with other nanomaterials, such as carbon nanotubes, to create hybrid sensors. nih.govrsc.org The amino group facilitates the polymerization process, while the boronic acid groups remain as pendant functional moieties available for interaction with target molecules. nih.gov It is conceivable that this compound could be similarly polymerized to yield functional polymers with tailored properties, where the methyl group might influence solubility, processability, and the pKa of the boronic acid.

The integration of such monomers can lead to various functional materials:

Stimuli-Responsive Hydrogels: Polymers containing boronic acids can form hydrogels that change their properties, such as swelling or shrinking, in response to glucose concentration or pH changes. nih.gov This is due to the reversible formation of boronate esters with diols.

Self-Healing Materials: The dynamic and reversible nature of the boronate ester bond allows for the design of self-healing polymers. researchgate.net When the material is damaged, broken bonds can reform under specific conditions, restoring the material's integrity.

Drug Delivery Systems: Nanoparticles and polymers based on aminophenylboronic acids have been developed for the controlled release of drugs like insulin. nih.gov The release can be triggered by changes in glucose levels, making them highly suitable for diabetes management. nih.gov

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Architecture | Synthesis Method | Potential Functionality |

| Linear Homopolymer | Electrochemical or Chemical Polymerization | pH and saccharide sensing films |

| Block Copolymer | Controlled Radical Polymerization (e.g., RAFT) | Micellar carriers for drug delivery |

| Grafted Polymer | Grafting-from or grafting-to techniques | Surface modification of materials for cell adhesion or separation |

| Cross-linked Network | Copolymerization with a cross-linking agent | Self-healing hydrogels, responsive membranes |

Supramolecular Assemblies Incorporating Boronic Acid Motifs

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, functional structures. youtube.com Boronic acids are excellent building blocks for supramolecular chemistry due to their ability to act as both hydrogen bond donors and acceptors, and their capacity to form reversible boronate esters. rsc.orgresearchgate.net

The boronic acid group can form strong hydrogen bonds (O–H···X) and engage in B–N or B–O coordination. researchgate.net This allows for the self-assembly of boronic acid-containing molecules into diverse architectures like ladders, catemers, and complex 3D networks. rsc.org The presence of both an amino group and a boronic acid group in this compound offers multiple sites for directed, non-covalent interactions, leading to potentially complex and functional supramolecular assemblies.

Research on related phenylboronic acids demonstrates their co-crystallization with N-donor ligands to form hydrogen-bonded cocrystals. researchgate.net The resulting structures are highly dependent on the conformation of the B(OH)₂ group and the geometry of the interacting molecules. It is plausible that this compound could form intricate supramolecular polymers or discrete assemblies through a combination of boronic acid dimerization, hydrogen bonding involving the amino group, and π-π stacking of the phenyl rings. These assemblies are foundational for creating crystalline materials with tunable properties, known as Covalent Organic Frameworks (COFs), where boronic acids are key reagents. researchgate.net

Table 2: Supramolecular Interactions and Potential Assemblies

| Interaction Type | Participating Groups | Potential Supramolecular Structure |

| Hydrogen Bonding | Boronic acid (donor/acceptor), Amino group (donor) | 1D chains, 2D sheets, 3D networks |

| Boronate Ester Formation | Boronic acid + Diol | Cross-linked gels, responsive capsules |

| π-π Stacking | Phenyl rings | Stacked columnar structures |

| Coordination Bonding | Boron atom (Lewis acid) + N-donor ligand (Lewis base) | Discrete molecular complexes, coordination polymers |

Development of Chemosensors and Recognition Systems

The development of chemosensors for biologically important molecules is a major field where boronic acids have made a significant impact. nih.govrsc.org Optical chemosensors, in particular, can provide real-time detection of analytes through changes in fluorescence or color. rsc.org The principle behind most boronic acid-based sensors is the reversible covalent binding with molecules containing 1,2- or 1,3-diol moieties, such as saccharides (e.g., glucose, fructose) and glycoproteins. nih.gov

The general mechanism involves a boronic acid-appended fluorophore. In the unbound state, the sensor has a certain fluorescence emission. Upon binding to a diol, the hybridization of the boron atom changes from sp² to sp³, which alters the electronic properties of the system and leads to a detectable change in the optical signal (e.g., fluorescence quenching or enhancement). nih.gov

This compound is a suitable scaffold for creating such sensors. The amino group can be easily modified to attach a fluorophore (a chromogenic or fluorescent reporter group). Upon binding of a target diol to the boronic acid group, the change in the electronic environment would be transduced to the reporter, generating a signal.

Key research findings with analogous compounds include:

Saccharide Detection: Poly(3-aminophenylboronic acid) functionalized onto carbon nanotubes has been used to create chemiresistive sensors for D-fructose and D-glucose. nih.govrsc.org

Protein Recognition: Molecularly imprinted polymers using m-aminophenylboronic acid as a functional monomer have been fabricated for the specific recognition of proteins like bovine serum albumin (BSA). nih.gov

Amino Acid Detection: While boronic acids are primarily known for diol sensing, specific designs can allow for the detection of amino acids and other biorelevant molecules. nih.govrsc.org

Table 3: Components of a Potential Chemosensor Based on this compound

| Component | Role | Example Moiety |

| Recognition Unit | Binds selectively to the target analyte | This compound |

| Signaling Unit | Reports the binding event via an optical change | Attached fluorophore (e.g., Coumarin, BODIPY) |

| Analyte | The target molecule to be detected | Glucose, Fructose, Catechols, Glycoproteins |

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems

The inherent Lewis acidity of the boron atom in (5-Amino-2-methylphenyl)boronic acid, coupled with the nucleophilic amino group, presents an opportunity for its use in bifunctional catalysis. Future research is anticipated to explore this potential, moving beyond its role as a mere substrate in coupling reactions.

Aminoboronic acids are increasingly being investigated as effective catalysts for a range of organic transformations, including direct amide formation and asymmetric aldol (B89426) reactions. sigmaaldrich.comnih.gov The ortho-methyl and meta-amino substitution pattern on this compound could offer unique steric and electronic influences on catalytic activity and selectivity. Research efforts may focus on:

Bifunctional Catalysis: Designing reactions where the amino group and the boronic acid moiety work in concert to activate substrates and facilitate bond formation. This dual functionality could enable novel reaction pathways that are not accessible with traditional catalysts. nih.gov

Immobilized Catalysts: Grafting this compound or its derivatives onto solid supports, such as polymers or silica (B1680970) nanoparticles. mdpi.com This would create heterogeneous catalysts that are easily recoverable and reusable, aligning with the principles of sustainable chemistry. Such solid-supported boronic acids have shown promise in direct amidation reactions. mdpi.com

Asymmetric Catalysis: Developing chiral derivatives of this compound to act as catalysts in stereoselective synthesis, a critical need in the pharmaceutical industry.

Sustainable and Green Chemistry Approaches in Synthesis and Application

The chemical industry's shift towards sustainability is a major driver of innovation. Boronic acids are generally considered 'green' compounds due to their low toxicity and because they degrade to boric acid, an environmentally benign substance. boronmolecular.comnih.gov Future work with this compound will likely emphasize green chemistry principles.

Key areas of development include:

Greener Synthesis Routes: While traditional syntheses of phenylboronic acids can involve hazardous organolithium reagents, future research will likely focus on more economical and safer industrial processes. google.com This includes palladium-catalyzed C-H borylation or other methods that avoid harsh reagents and minimize waste. boronmolecular.com A direct decarboxylative borylation of carboxylic acids using visible-light photocatalysis represents a promising, additive-free method. researchgate.net

Aqueous Reaction Media: Leveraging the stability and solubility of boronic acids in water to develop catalytic processes that avoid volatile organic solvents. scholaris.ca The use of water as a solvent is a cornerstone of green chemistry, reducing both environmental impact and cost. boronmolecular.com

Multicomponent Reactions (MCRs): Designing one-pot reactions where this compound is a key component in the synthesis of complex molecules. MCRs improve atom economy and reduce the number of purification steps, making synthesis more efficient and sustainable. researchgate.net

Expansion of Applications into Interdisciplinary Fields

The most significant growth area for this compound is its application in fields beyond traditional organic synthesis. Its structure is well-suited for creating bioactive molecules and advanced materials.

Medicinal Chemistry and Chemical Biology: The ability of boronic acids to form reversible covalent bonds with diols is a key feature being exploited for biological applications. boronmolecular.comrsc.org this compound is already used as a reagent in the synthesis of inhibitors for fibroblast growth factor receptor (FGFR) and KRAS G12C, targets in cancer therapy. google.comgoogle.comgoogle.com Future opportunities include:

Sensors: Designing fluorescent sensors for saccharides, such as glucose. The boronic acid moiety can bind with glucose, and the aminophenyl group can be functionalized with a fluorophore to signal this binding event, which is crucial for diabetes monitoring. scholaris.canih.gov

Drug Delivery: Developing stimuli-responsive drug delivery systems. Nanomaterials modified with boronic acids can be designed to release their payload in response to specific biological triggers like changes in pH or the presence of reactive oxygen species (ROS), which are often found in tumor microenvironments. acs.org

Enzyme Inhibition: Creating new classes of enzyme inhibitors. The boronic acid group can act as a transition-state analog for serine proteases, and its incorporation into larger molecules can lead to potent and selective inhibitors for various therapeutic targets. mdpi.comnih.gov

Materials Science: The self-assembly and responsive nature of boronic acids make them attractive building blocks for "smart" materials. rsc.org Research in this area could involve using this compound to create:

Responsive Polymers: Synthesizing polymers that change their properties, such as solubility or shape, in response to sugars or pH changes. acs.org

Supramolecular Assemblies: Utilizing the boronic acid's ability to form H-bonded complexes to construct ordered, self-assembling polymeric structures and functional materials. acs.org

Bioconjugates: Using the boronic acid as a "warhead" for the reversible ligation of biomolecules, enabling the creation of advanced bioconjugates for imaging and therapeutic applications. rsc.org

High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of new applications, high-throughput methods are essential. The development of modular synthetic platforms and rapid screening techniques will be crucial for exploring the potential of this compound derivatives.

| Methodology | Application for this compound | Potential Impact |

| Combinatorial Synthesis | Use as a building block in parallel synthesis to create large libraries of diverse compounds for screening. researchgate.netmedchemexpress.com | Rapid identification of new drug candidates and materials with desired properties. |

| Fragment-Based Drug Discovery (FBDD) | Elaboration of fragment hits by coupling with this compound to increase potency and develop lead compounds. acs.org | Streamlined discovery of novel and selective inhibitors for therapeutic targets. |

| High-Throughput Analysis | Development of rapid analytical methods, such as UPLC-MS, for the fast analysis and quantification of boronic acids in reaction monitoring and library quality control. rsc.org | Increased efficiency in synthesis and screening workflows. |

| Boronic Acid-Functionalized Plates | Use in 96-well plates for high-throughput enrichment and analysis of target molecules (e.g., glycosides) in pharmacokinetic studies. nih.gov | Accelerated preclinical evaluation of new drug candidates. |

Future work will focus on integrating this compound into these high-throughput workflows. This includes developing robust, automated synthetic routes to a wide array of its derivatives and employing screening platforms, such as high-throughput crystallography, to quickly identify promising interactions with biological targets. acs.org

Advanced Computational Design of New Derivatives

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can guide the synthesis of new derivatives with tailored properties, saving significant time and resources.

Emerging opportunities in this area include:

Predictive Modeling: Using quantum mechanical techniques and molecular docking to predict the binding affinity of novel derivatives with specific biological targets, such as enzymes like β-lactamases or Hsp90. researchgate.netnih.gov This allows for the rational design of more potent and selective inhibitors.

Pharmacokinetic Prediction: Employing in silico tools to predict the ADME (absorption, distribution, metabolism, and excretion) properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics for synthesis. researchgate.net

Mechanism Elucidation: Using computational studies to understand the reaction mechanisms of catalytic processes involving this compound, which can lead to the design of more efficient catalysts. nih.gov

Virtual Screening: Docking large virtual libraries of derivatives against protein structures to identify promising hits for further experimental validation, as has been done for discovering novel Hsp90 inhibitors. nih.gov

By combining computational design with high-throughput synthesis and screening, researchers can systematically explore the chemical space around this compound, unlocking its full potential in catalysis, medicine, and materials science.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare (5-Amino-2-methylphenyl)boronic acid derivatives, and what challenges arise during purification?

- Boronic acids are often synthesized via Miyaura borylation or transition-metal-catalyzed cross-coupling. However, purification is complicated by their propensity to form trimeric boroxines, requiring derivatization (e.g., pinacol ester formation) to stabilize intermediates . LC-MS/MS methods are critical for detecting trace impurities (<1 ppm) in pharmaceutical-grade compounds .

Q. Which analytical techniques are most effective for characterizing boronic acid-containing compounds?

- Common techniques include:

- MALDI-MS : Utilizes 2,5-dihydroxybenzoic acid (DHB) as a matrix to prevent trimerization artifacts .

- LC-MS/MS : Enables sensitive quantification of underivatized boronic acids in drug substances .

- NMR : Distinguishes free boronic acids from esters via B NMR shifts .

Q. How do boronic acids interact with diols, and how is this exploited in sensor design?

- Boronic acids reversibly bind 1,2- or 1,3-diols, forming cyclic esters with equilibrium constants () influenced by pH and substituents. This interaction underpins glucose sensors and glycoprotein capture systems, where binding kinetics (e.g., values for fructose > glucose) dictate sensor response times .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of boronic acid derivatives across cell lines?

- Variability may stem from differences in proteasome subunit composition (e.g., β5 subunit affinity for bortezomib analogs) or cellular uptake efficiency. Dose-response studies across panels of 39+ cancer cell lines, combined with COMPARE analysis, can identify structure-activity trends and off-target effects .

Q. What experimental designs mitigate boronic acid trimerization during mass spectrometric analysis?

- In situ derivatization : On-plate esterification with DHB stabilizes boronic acids for MALDI-MS .

- Chromatographic separation : Reverse-phase HPLC with acidic mobile phases suppresses boroxine formation .

Q. How can computational modeling predict mutagenicity risks of boronic acid impurities in drug candidates?

- Structure-activity relationship (SAR) models assess alerts like aromatic amines or reactive boronic acid motifs. Impurities (e.g., methyl phenyl boronic acid) are quantified via validated LC-MS/MS protocols to ensure compliance with ICH guidelines (<1 ppm thresholds) .

Q. What strategies enhance the thermal stability of aromatic boronic acids for material science applications?

- Introducing electron-withdrawing groups (e.g., nitro) or increasing boronic acid substituents improves thermal stability. Thermogravimetric analysis (TGA) reveals degradation pathways, guiding flame-retardant polymer design .

Q. How do non-specific interactions affect boronic acid-based glycoprotein capture systems, and how can selectivity be improved?

- Secondary interactions (e.g., hydrophobic or ionic) with non-glycosylated proteins (e.g., avidin) reduce specificity. Optimizing buffer conditions (e.g., high-salt or competitive elution with sorbitol) minimizes interference, enhancing glycoprotein recovery .

Methodological Insights

- Kinetic Studies : Stopped-flow fluorescence assays reveal boronic acid-diol binding occurs within seconds, critical for real-time glucose monitoring .

- High-Throughput Screening : MALDI-MS/MS enables rapid sequencing of peptide boronic acid libraries, even with branched or multi-boronate structures .

- Rational Drug Design : Boronic acids mimic transition states in proteolytic enzymes (e.g., proteasomes), enabling covalent inhibition with nanomolar potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。